Intermediate of tranexamic Acid-13C2,15N

描述

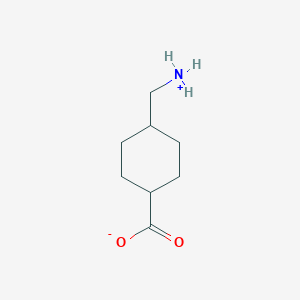

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045350, DTXSID50904827 | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-54-2, 1197-17-7, 1197-18-8 | |

| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Tranexamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranexamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANEXAMIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 °C | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Ii. Molecular and Cellular Mechanisms of Action of Tranexamic Acid

Antifibrinolytic Mechanisms

The principal pharmacological effect of tranexamic acid is the inhibition of fibrinolysis through its interaction with plasminogen. droracle.ai This action stabilizes the fibrin (B1330869) matrix of blood clots, preventing their premature dissolution and thereby reducing bleeding. patsnap.comdroracle.ai

Interaction with Plasminogen Lysine (B10760008) Binding Sites

Tranexamic acid functions as a competitive inhibitor by binding to the lysine-binding sites on plasminogen. patsnap.comnih.govnih.gov Plasminogen, the inactive precursor of the fibrinolytic enzyme plasmin, contains several of these sites which are crucial for its interaction with fibrin and for maintaining its conformation. ashpublications.org Tranexamic acid binds to these sites with high affinity, effectively blocking them from interacting with lysine residues on the surface of fibrin. haematologica.orgdrugbank.comfda.gov There is evidence for one high-affinity site and several medium-to-low-affinity sites on the plasminogen molecule where tranexamic acid binds. ashpublications.orgdrugbank.com This binding is reversible. nih.gov

| Feature | Description |

| Binding Target | Lysine binding sites on plasminogen patsnap.comnih.govnih.gov |

| Mechanism | Competitive inhibition patsnap.comnih.gov |

| Affinity Sites | One high-affinity and multiple lower-affinity sites ashpublications.orgdrugbank.com |

| Effect | Prevents plasminogen from binding to fibrin haematologica.orgdrugbank.comfda.gov |

Inhibition of Plasmin Formation

By occupying the lysine-binding sites on plasminogen, tranexamic acid prevents the conformational change required for its efficient activation into plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (uPA). patsnap.comwikipedia.org This inhibition of plasminogen activation is a key step in its antifibrinolytic effect, as it directly reduces the amount of plasmin available to break down fibrin clots. patsnap.com The presence of tranexamic acid impairs the engagement of plasminogen and t-PA on the fibrin surface, which is necessary for localized plasmin generation. nih.govresearchgate.net

Displacement of Plasminogen from Fibrin Surface

The binding of tranexamic acid to plasminogen's lysine-binding sites leads to the displacement of plasminogen from the surface of fibrin clots. fda.govdesirecollenstichting.be This action is a direct consequence of the competitive inhibition described earlier. By preventing plasminogen from attaching to fibrin, tranexamic acid effectively shields the clot from the fibrinolytic system. fda.gov Studies have shown that tranexamic acid causes a dose-dependent displacement of plasminogen from the fibrin surface. fda.gov

Direct Inhibition of Plasmin

While the primary mechanism of tranexamic acid involves the inhibition of plasminogen activation, at much higher concentrations, it can also directly, but weakly, inhibit the activity of plasmin. drugbank.comwikipedia.org This is a noncompetitive inhibition. drugbank.com However, this direct inhibition of plasmin is considered less significant under typical physiological concentrations compared to its potent effects on plasminogen. wikipedia.org

| Mechanism | Target | Effect | Concentration Requirement |

| Primary | Plasminogen | Inhibition of activation | Lower concentrations patsnap.comwikipedia.org |

| Secondary | Plasmin | Direct inhibition of activity | Higher concentrations drugbank.comwikipedia.org |

Fibrinolysis Retardation

The culmination of tranexamic acid's interactions with the fibrinolytic system is the retardation of fibrinolysis. fda.gov By inhibiting the formation of plasmin and preventing its access to fibrin, tranexamic acid effectively slows down the enzymatic breakdown of clots. nih.gov This leads to the stabilization and preservation of the fibrin matrix, which is crucial for hemostasis, particularly in conditions characterized by excessive fibrinolysis. patsnap.comhaematologica.org

Non-Antifibrinolytic Mechanisms

Beyond its well-documented role in hemostasis, emerging evidence suggests that tranexamic acid may have other biological effects. These non-antifibrinolytic mechanisms are an active area of research. It has been reported that tranexamic acid may possess anti-inflammatory properties. droracle.ainih.govwfsahq.org Additionally, some studies suggest it may offer protection to endothelial and epithelial monolayers, stimulate mitochondrial respiration, and suppress melanogenesis. droracle.ainih.gov These broader effects are thought to be related to the inhibition of plasmin, which is known to be involved in various physiological and pathological processes beyond fibrinolysis, including inflammation. nih.govresearchgate.net

Anti-inflammatory Effects

The anti-inflammatory properties of tranexamic acid are largely an extension of its antifibrinolytic activity, as plasmin itself is a potent activator of various inflammatory pathways. oup.comfrontiersin.org By inhibiting plasmin formation, tranexamic acid indirectly suppresses these downstream inflammatory cascades. mdpi.comresearchgate.net

Inhibition of Plasmin-Mediated Activation of Complement Pathway

Plasmin can directly activate the complement system, a critical component of the innate immune response, by cleaving key complement proteins such as C3 and C5. nih.govresearchgate.net This activation leads to the generation of anaphylatoxins like C5a, which are powerful pro-inflammatory mediators. researchgate.net Studies have shown that in the presence of tissue plasminogen activator (tPA), the subsequent plasmin-mediated fibrinolysis leads to a significant increase in C5a production. researchgate.net Tranexamic acid, by inhibiting plasmin generation, has been shown to significantly reduce this complement activation. oup.comresearchgate.netnih.gov This effect is dependent on the plasminogen activator present; while TXA inhibits tPA-mediated C5a generation during fibrinolysis, it has been observed to paradoxically increase C5a production when fibrinolysis is induced by urokinase-type plasminogen activator (uPA) in the absence of a fibrin clot. researchgate.net The binding of plasminogen to the complement component C7, an interaction that enhances plasminogen activation, is also inhibited by tranexamic acid. aai.org

Modulation of Monocyte and Neutrophil Activation

Plasmin plays a role in the activation and migration of key innate immune cells, including monocytes and neutrophils. oup.comfrontiersin.org It can promote monocyte migration and has been shown to induce neutrophil aggregation and adhesion to endothelial cells. ahajournals.org Tranexamic acid has demonstrated the ability to modulate these activities. In patients undergoing cardiac surgery, TXA administration was found to enhance the expression of immune-activating markers while reducing immunosuppressive markers on various myeloid cell populations. researchgate.netnih.gov It can also affect neutrophil function; one study noted that a high dose of TXA reduced the expression of the adhesion molecule CD62L on neutrophils in trauma patients. frontiersin.org Furthermore, by inhibiting plasmin, TXA can suppress the release of reactive oxygen species (ROS) by neutrophils. mdpi.com In some experimental models, TXA has been shown to inhibit the over-generation of myeloperoxidase (MPO), an enzyme released by neutrophils, in lung tissue following trauma-hemorrhagic shock. jst.go.jp

Cytokine Modulation

A significant aspect of tranexamic acid's anti-inflammatory effect is its ability to modulate the production and release of various cytokines. Plasmin can stimulate the expression of pro-inflammatory cytokines, and by inhibiting plasmin, TXA can dampen this response. mdpi.comdovepress.com Numerous studies have documented a decrease in the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in patients receiving TXA, particularly in the context of orthopedic and cardiac surgery. nih.govjst.go.jpresearchgate.netnih.gov In an animal model of aging, TXA administration decreased the brain concentrations of IL-1β and TNF-α while increasing the anti-inflammatory cytokine IL-10. dovepress.com Similarly, in a rat model of acute lung injury, TXA inhibited the over-production of IL-6 and TNF-α. jst.go.jp The mechanism involves the inhibition of plasmin, which can otherwise process cytokines via matrix metalloproteinases (MMPs) and activate inflammatory reactions. dovepress.com

| Cytokine | Primary Function | Reported Effect of Tranexamic Acid | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Pro-inflammatory | Decreased levels in orthopedic and cardiac surgery patients | nih.govresearchgate.netnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Decreased levels in various experimental models and surgical settings | jst.go.jpdovepress.com |

| Interleukin-1β (IL-1β) | Pro-inflammatory | Decreased levels in a mouse model of aging | dovepress.com |

| Interleukin-10 (IL-10) | Anti-inflammatory | Increased levels in a mouse model of aging | dovepress.com |

Attenuation of Systemic Inflammatory Response Syndrome

Systemic Inflammatory Response Syndrome (SIRS) is a widespread inflammatory state that can occur after major surgery or trauma, often associated with hyperfibrinolysis. wfsahq.orgnih.gov Given its anti-inflammatory and antifibrinolytic properties, tranexamic acid has been studied for its ability to mitigate SIRS. In patients undergoing cardiac surgery with cardiopulmonary bypass, the administration of tranexamic acid was associated with a significant reduction in the incidence of postoperative SIRS compared to a placebo group. nih.gov Patients who did not receive TXA were more likely to develop an inflammatory response and subsequent vasoplegic shock. frontiersin.org The mechanism is believed to be linked to the reduction of hyperfibrinolysis and the downstream inflammatory consequences. wfsahq.orgnih.govbvsalud.org

Effects on Platelet Function

The influence of tranexamic acid on platelet function is complex and appears to be context-dependent. Its primary mechanism of action does not directly target platelets. However, because the fibrinolytic system can induce platelet dysfunction, its inhibition by TXA can have secondary effects. capes.gov.br

In certain patient populations, tranexamic acid has been shown to improve platelet function. For instance, in patients with chronic renal failure, who often exhibit platelet dysfunction and prolonged bleeding times, treatment with TXA was associated with a significant improvement in platelet aggregation and secretion. thieme-connect.com Similarly, a study on patients receiving dual antiplatelet therapy found that TXA could partially correct defects in ADP-induced and arachidonic acid-induced platelet aggregation. researchgate.net Another pilot study suggested that long-term, low-dose TXA treatment improves platelet function in hemodialysis patients who have a substantially prolonged in vitro closure time. capes.gov.brthieme-connect.com

Conversely, other studies have found no significant impact of tranexamic acid on platelet function. A randomized controlled trial in patients with postpartum hemorrhage found no evidence that TXA had substantial effects on platelet activity or thrombin generation. wellcomeopenresearch.org Another study reported that in blood from individuals not receiving antiplatelet therapy, TXA did not affect platelet aggregation in response to arachidonic acid or ADP. researchgate.net

| Patient/Study Condition | Reported Effect on Platelet Function | Reference |

|---|---|---|

| Chronic Renal Failure | Improvement in platelet aggregation and secretion | thieme-connect.com |

| Patients on Dual Antiplatelet Therapy | Partial correction of platelet aggregation defects | researchgate.net |

| Hemodialysis Patients (with prolonged closure time) | Significant improvement of platelet dysfunction | capes.gov.brthieme-connect.com |

| Postpartum Hemorrhage | No substantial effect on platelet activity | wellcomeopenresearch.org |

| Healthy Individuals (not on antiplatelet therapy) | No effect on ADP or arachidonic acid-induced aggregation | researchgate.net |

Interactions with Neurotransmitters and Central Nervous System Activity

Tranexamic acid can cross the blood-brain barrier and interact directly with neurotransmitter receptors in the central nervous system (CNS), an activity entirely separate from its role in fibrinolysis. snacc.org This interaction is the basis for one of its most significant adverse effects: seizures. oup.comjci.org

Research has established that tranexamic acid is a structural analogue of the amino acid glycine (B1666218). scholaris.caresearchgate.net This structural similarity allows it to act as a competitive antagonist at inhibitory glycine receptors in the brain and spinal cord. jci.orgresearchgate.netnih.gov By blocking these receptors, TXA reduces inhibitory neurotransmission, leading to a state of neuronal hyperexcitability. reliasmedia.comresearchgate.net

Furthermore, tranexamic acid also acts as an antagonist at γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain. drugbank.comhsforum.comwikipedia.org It competitively binds to the GABA-A receptor, blocking the inhibitory action of GABA and contributing to a net excitatory effect on neurons. drugbank.comhsforum.com While TXA inhibits both GABA-A and glycine receptors, some research suggests that glycine receptors, particularly those mediating tonic inhibitory currents, are a more sensitive target at clinically relevant concentrations of TXA found in cerebrospinal fluid. scholaris.careliasmedia.com This dual antagonism of the brain's main inhibitory systems is the primary mechanism underlying TXA-induced seizures. snacc.orgreliasmedia.com Conversely, at very high, non-physiological concentrations, TXA has been shown to inhibit excitatory glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors. orserlab.com

Competitive Inhibition of GABA Receptors

Tranexamic acid has been shown to exert a direct proconvulsant effect on the central nervous system, which is understood to stem from its influence on inhibitory neurotransmission. reliasmedia.com At a molecular level, tranexamic acid acts as a competitive antagonist of γ-Aminobutyric acid type A (GABA-A) receptors. reliasmedia.comnih.gov This antagonism leads to a reduction in the normal inhibitory signals mediated by GABA, thereby increasing neuronal excitability. reliasmedia.comresearchgate.net

Experimental studies have demonstrated that tranexamic acid can enhance the propagation of neuronal excitation by antagonizing this inhibitory GABAergic neurotransmission through postsynaptic mechanisms. nih.gov In murine amygdala slices, the application of 1 mM tranexamic acid was found to reversibly enhance the propagation of neuronal excitation to 129% of the control. nih.gov

The inhibitory effect of tranexamic acid on GABA-A receptors is concentration-dependent. Research on recombinant GABA-A receptors (α1β2γ2) determined a half-maximal inhibitory concentration (IC50) of 7 mM. nih.gov Further studies using cortical and spinal cord neurons found that tranexamic acid inhibits currents evoked by both high and low concentrations of GABA. jci.org For currents activated by high GABA concentrations, the IC50 was 1.5 mM in both cortical and spinal cord neurons. jci.org When using low GABA concentrations, the IC50 values were 1.0 mM in cortical neurons and 0.9 mM in spinal cord neurons. jci.org However, it is noted that tranexamic acid inhibits these receptors at concentrations that are generally higher than those typically found in the cerebrospinal fluid (CSF) of patients undergoing treatment. reliasmedia.com

Table 1: Inhibitory Concentrations of Tranexamic Acid on GABA-A Receptors

| Receptor/Condition | Cell Type | IC50 Value |

|---|---|---|

| Recombinant GABA-A (α1β2γ2) | - | 7 mM |

| High GABA Concentration | Cortical Neurons | 1.5 mM |

| High GABA Concentration | Spinal Cord Neurons | 1.5 mM |

| Low GABA Concentration | Cortical Neurons | 1.0 mM |

| Low GABA Concentration | Spinal Cord Neurons | 0.9 mM |

Inhibition of Glycine Receptors

A more potent mechanism for tranexamic acid's effect on neuronal excitability is its competitive antagonism of glycine receptors. researchgate.netjci.org Tranexamic acid is a structural analogue of the amino acid glycine, which suggests a competitive interaction at the glycine binding site on its receptor. nih.govresearchgate.netscholaris.ca This inhibition of glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system, can lead to neuronal hyperexcitability. researchgate.net

Studies have confirmed that tranexamic acid is a competitive antagonist of glycine receptors. For instance, in cortical neurons, 1 mM of tranexamic acid was shown to inhibit currents activated by 100 µM of glycine. nih.gov The potency of this inhibition is notably higher for glycine receptors that mediate tonic inhibitory currents compared to those mediating synaptic currents. reliasmedia.comnih.gov Tonic glycine currents have been found to be approximately ten times more sensitive to tranexamic acid. reliasmedia.comnih.gov

The half-maximal inhibitory concentration (IC50) for tranexamic acid's effect on glycine receptors highlights this differential sensitivity. The IC50 for the inhibition of tonic glycine currents in spinal cord neurons is 90 µM. nih.gov This is a significantly lower concentration compared to its effect on synaptic currents mediated by glycine and on GABA-A receptors, suggesting that the inhibition of tonic glycine receptors is a primary mechanism of action at clinically relevant concentrations. nih.govjci.orgscholaris.ca

Table 2: Inhibitory Concentrations of Tranexamic Acid on Glycine Receptors

| Current Type | Cell Type | IC50 Value |

|---|---|---|

| General Glycine-activated currents | Cortical Neurons | 1 mM |

| Tonic Glycine Current | Spinal Cord Neurons | 90 µM |

Influence on Angiogenesis Pathways

Beyond its well-known antifibrinolytic activity and its effects on neurotransmitter receptors, tranexamic acid also influences angiogenesis, the formation of new blood vessels. dovepress.combioscience.org.br Research indicates that tranexamic acid can inhibit angiogenesis by targeting Vascular Endothelial Growth Factor (VEGF) receptors. nih.govresearchgate.net

In in vitro studies using human umbilical vein endothelial cells (HUVECs), it was demonstrated that VEGF165 enhances the expression of its receptors, including VEGFR-1, VEGFR-2, and Neuropilin-1 (NRP-1). nih.gov Tranexamic acid was found to attenuate this VEGF165-induced receptor expression. nih.govresearchgate.net Furthermore, tranexamic acid abolished the tyrosine phosphorylation of VEGFR-1 and VEGFR-2 that is typically promoted by VEGF165. nih.govresearchgate.net

The functional consequences of this receptor targeting are significant. Tranexamic acid was shown to inhibit the proliferation, migration, invasion, and tube formation of HUVECs that were stimulated by VEGF165. nih.gov These effects were similar to those observed when VEGFR-1 and VEGFR-2 were neutralized, suggesting that tranexamic acid's anti-angiogenic properties are mediated through the inhibition of these specific pathways. nih.govresearchgate.net

Additional research in the context of colorectal cancer cells has also pointed to the anti-angiogenic potential of tranexamic acid. ingentaconnect.com Computational and in vitro studies suggest that tranexamic acid can influence the expression of key genes involved in angiogenesis, such as VEGFA, ANGPT2, MMP9, and HIF1A. ingentaconnect.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Tranexamic acid |

| γ-Aminobutyric acid (GABA) |

| Glycine |

| Vascular Endothelial Growth Factor (VEGF) |

| Isoflurane (B1672236) |

| Propofol |

| Plasminogen |

| Plasmin |

| Fibrin |

| Endothelin-1 (B181129) (ET-1) |

| Prostaglandin (B15479496) E2 (PGE2) |

| Lysine |

| ε-aminocaproic acid (EACA) |

| Aprotinin |

| ANGPT2 |

| MMP9 |

Iii. Pharmacological Investigations of Tranexamic Acid

Pharmacodynamics of Tranexamic Acid

The primary pharmacodynamic effect of tranexamic acid is the inhibition of fibrinolysis. nih.gov It competitively inhibits the activation of plasminogen to plasmin. drugbank.com At significantly higher concentrations, it can also non-competitively inhibit plasmin. drugbank.com

The inhibition of fibrinolysis by tranexamic acid is dose-dependent. A systematic review of pharmacodynamic studies concluded that plasma concentrations between 10 and 15 mg/L lead to substantial inhibition of fibrinolysis, while concentrations between 5 and 10 mg/L are partially inhibitory. nih.govresearchgate.net For significant inhibition of fibrinolysis, a tissue concentration of at least 10 µg/ml is necessary. nih.gov One in-vitro study found that tranexamic acid inhibited fibrinolysis with an IC50 of 3.79 ± 0.17 mg/l. nih.gov Another study in women with postpartum hemorrhage showed that a 1 g intravenous dose significantly inhibited hyperfibrinolysis, evidenced by reductions in D-dimer and plasmin-antiplasmin levels, an effect not observed with a 0.5 g dose. nih.gov

Tranexamic acid has been shown to affect thrombin time (TT). In vitro, tranexamic acid at concentrations of 1 mg/mL and 10 mg/mL prolongs the thrombin time. drugs.commedsafe.govt.nz However, another study reported that tranexamic acid had no effect on thrombin generation regardless of the initiating trigger. thieme-connect.com

Tranexamic acid's primary mechanism is not a direct effect on coagulation factors, but rather on the fibrinolytic system. nih.govviamedica.pl However, some studies suggest indirect effects. For instance, it may increase the thrombogenic activities of several coagulation factors, including Factor IX and Factor X. drugbank.comviamedica.pl In children undergoing craniofacial surgery, tranexamic acid administration was associated with higher postoperative maximum clot firmness and higher fibrinogen levels at 24 hours, suggesting an improvement in clot stability. nih.gov Conversely, other research indicates that tranexamic acid at concentrations up to 10 mg/mL in whole blood or citrated blood from healthy individuals does not influence various coagulation factors. drugs.commedsafe.govt.nz One study on patients undergoing total knee arthroplasty found no evidence of inhibition in fibrinolysis of peripheral blood in those treated with tranexamic acid compared to a placebo. medsafe.govt.nz

Tranexamic acid distributes throughout the body. It has a low plasma protein binding of about 3% at therapeutic levels, which is primarily due to its binding to plasminogen. drugbank.commedsafe.govt.nz It does not bind to serum albumin. drugbank.commedsafe.govt.nz The initial volume of distribution is approximately 9 to 12 liters. nih.gov

Tranexamic acid rapidly diffuses into joint fluid and the synovial membrane, reaching concentrations similar to those in the serum. medsafe.govt.nz The biological half-life in the joint fluid is about three hours. medsafe.govt.nz It also crosses the placenta, with concentrations in cord blood being similar to those in maternal blood. medsafe.govt.nz Concentrations in cerebrospinal fluid and the aqueous humor of the eye are about one-tenth of the plasma concentration. drugbank.com An antifibrinolytically active concentration of 10 mcg/mL can remain in various tissues for about 17 hours. medsafe.govt.nz

Following intravenous administration, the plasma concentration-time curve of tranexamic acid shows a triexponential decay. drugs.com The antifibrinolytic concentration remains in the serum for up to seven or eight hours. drugs.com

Tissue Distribution and Retention

Pharmacokinetics of Tranexamic Acid

The pharmacokinetics of tranexamic acid vary depending on the route of administration.

Following oral administration, the bioavailability is approximately 30% to 50% of the ingested dose and is not affected by food. drugbank.com Peak plasma concentrations are typically reached within 3 hours. nih.gov

After intramuscular administration, peak plasma levels are reached more quickly. One study reported a mean peak plasma concentration of 21.2 μg/ml at 0.5 hours after a 500 mg dose. jst.go.jp

Intravenous administration results in the most rapid and complete bioavailability. nih.gov

The elimination of tranexamic acid is primarily through the kidneys via glomerular filtration, with over 95% of an administered dose excreted as unchanged drug in the urine. drugbank.comnih.gov The elimination half-life is approximately 2 hours after intravenous administration and around 11 hours after oral administration. drugbank.comnih.gov The plasma clearance is approximately 110-116 mL/min. drugbank.com

Pharmacokinetic Parameters of Tranexamic Acid by Administration Route

| Parameter | Oral Administration | Intravenous (IV) Administration | Intramuscular (IM) Administration |

|---|---|---|---|

| Bioavailability | 30-50% drugbank.com | ~100% | ~100% nih.gov |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours nih.gov | Not Applicable | 0.5 - 1 hour jst.go.jplshtm.ac.uk |

| Peak Plasma Concentration (Cmax) | 8-15 mg/L (for 1-2g dose) | 60 µg/mL (for 1000mg dose) jst.go.jp | 21.2 µg/mL (for 500mg dose) jst.go.jp |

| Elimination Half-life | ~11 hours nih.gov | ~2 hours drugbank.comnih.gov | ~2 hours jst.go.jp |

| Volume of Distribution (Initial) | - | 9-12 L nih.gov | - |

| Urinary Excretion (unchanged drug) | ~39% within 24 hours drugbank.com | ~90% within 24 hours drugbank.com | ~76% within 24 hours jst.go.jp |

This table presents a summary of pharmacokinetic data. Values can vary based on individual patient factors and specific study parameters.

Absorption Characteristics

Tranexamic acid's bioavailability following oral administration is estimated to be between 30% and 50% of the ingested dose, and this absorption is not affected by the presence of food. drugbank.comnih.gov After oral administration, peak plasma concentrations are typically reached within three hours. nih.govontosight.ai For instance, a study involving ten healthy volunteers who received a 500 mg oral dose of tranexamic acid showed a maximum plasma level of 6.0 μg/ml at the 2-hour mark. jst.go.jp In another study with multiple oral doses, the maximum concentration (Cmax) was 16.41 mcg/mL with a time to maximum concentration (Tmax) of 2.5 hours. drugbank.com

When administered intramuscularly, the absorption is more rapid, with a 500 mg dose resulting in a peak plasma level of 21.2 μg/ml within 0.5 hours. jst.go.jp Intravenous administration leads to the most immediate and highest plasma concentrations; a 1000 mg intravenous dose resulted in a plasma level of 60 μg/ml just 15 minutes after administration. jst.go.jp

The elimination half-life of tranexamic acid varies with the route of administration. Following intravenous administration, the apparent elimination half-life is approximately 2 hours, with a mean terminal half-life of about 11 hours. drugbank.comnih.gov The biological half-lives for intravenous, intramuscular, and oral routes have been reported as 1.9, 2.0, and 3.3 hours, respectively. jst.go.jp

Table 1: Pharmacokinetic Parameters of Tranexamic Acid by Administration Route

| Administration Route | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Bioavailability | Elimination Half-Life |

|---|---|---|---|---|---|

| Oral | 500 mg | 6.0 µg/mL jst.go.jp | 2 hours jst.go.jp | 30-50% drugbank.comnih.gov | ~11 hours nih.gov |

| Oral (multiple doses) | 1300 mg (x3 daily) | 16.41 mcg/mL drugbank.com | 2.5 hours drugbank.com | - | - |

| Intramuscular | 500 mg | 21.2 µg/mL jst.go.jp | 0.5 hours jst.go.jp | - | 2.0 hours jst.go.jp |

| Intravenous | 1000 mg | 60 µg/mL (at 15 min) jst.go.jp | - | 100% | ~2 hours drugbank.comnih.gov |

Distribution to Specific Tissues and Fluids

Tranexamic acid exhibits wide distribution throughout the body, with an initial volume of distribution of 0.18 L/kg and a steady-state volume of distribution of 0.39 L/kg. drugbank.com It has been shown to penetrate various tissues and fluids.

Tranexamic acid can cross the blood-brain barrier and enter the cerebrospinal fluid (CSF). wfsahq.orgmedsafe.govt.nz The concentration of tranexamic acid in the CSF is approximately one-tenth of the concentration found in the plasma. drugbank.commedsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au Research has identified that peak tranexamic acid concentration in the CSF of patients can reach 200 μM. scholaris.ca

The drug also passes into the aqueous humor of the eye. medsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au Similar to its distribution in the CSF, the concentration in the aqueous humor is about one-tenth of that in the plasma. drugbank.commedsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au Studies have shown that topical administration can also lead to therapeutic concentrations in the aqueous humor. A single drop of a 5% solution resulted in aqueous concentrations higher than 1.5 µg/mL for up to 160 minutes, declining to an average of 1 µg/mL at 300 minutes, which persisted for up to 9 hours. nih.govresearchgate.net A 10% solution yielded even higher concentrations of 2.72 and 2.90 µg/mL sixty minutes after administration. nih.govresearchgate.net

Tranexamic acid readily crosses the placenta. drugbank.comnih.govpfizer.comfda.gov.phdoctorlib.orgnih.govnih.gov Studies have shown that concentrations in the cord blood are similar to or as high as those in the maternal plasma. drugbank.comfda.gov.phnih.govmariafarerichildrens.org In one study where pregnant women received a 10 mg/kg intravenous dose before cesarean section, the mean drug concentration in cord serum was 19 mcg/mL, compared to 26 mcg/mL in maternal serum, resulting in a cord-to-maternal serum ratio of 0.7. doctorlib.org Another report noted that an intravenous injection of 10 mg/kg to pregnant women resulted in a cord blood concentration of about 30 mg/L, which was as high as in the maternal blood. medsafe.govt.nzfda.gov.phmedsinfo.com.au

Tranexamic acid is excreted into breast milk, but at very low concentrations. wfsahq.org The concentration in breast milk is approximately one-hundredth of the corresponding peak serum concentration. medsafe.govt.nzmedsafe.govt.nzfda.gov.phfda.gov.phmedsinfo.com.audoctorlib.orgnih.gov

The compound has also been detected in semen, where it has been shown to inhibit the fibrinolytic activity of semen but does not appear to affect sperm migration. medsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au

Placental Transfer and Cord Blood Concentrations

Protein Binding Dynamics

Tranexamic acid exhibits minimal binding to plasma proteins, with approximately 3% being protein-bound at therapeutic plasma concentrations. drugbank.comnih.govwfsahq.orgpfizer.comfda.gov.phscholaris.cawfsahq.orgresearchgate.net This low level of protein binding is primarily attributed to its interaction with plasminogen, as it does not bind to serum albumin. drugbank.compfizer.comfda.gov.ph The binding of tranexamic acid to both native (Glu) and modified (Lys) forms of human plasminogen has been a subject of study. nih.gov

Table 2: Distribution of Tranexamic Acid in Various Body Fluids

| Tissue/Fluid | Relative Concentration to Plasma | Specific Concentration Data |

|---|---|---|

| Cerebrospinal Fluid | ~1/10th drugbank.commedsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au | Peak concentration can reach 200 μM scholaris.ca |

| Aqueous Humor | ~1/10th drugbank.commedsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au | >1.5 µg/mL (topical 5% soln); 2.72-2.90 µg/mL (topical 10% soln) nih.govresearchgate.net |

| Cord Blood | Similar to maternal plasma drugbank.comfda.gov.phnih.govmariafarerichildrens.org | Mean 19 mcg/mL (maternal 26 mcg/mL); ~30 mg/L medsafe.govt.nzfda.gov.phmedsinfo.com.audoctorlib.org |

| Breast Milk | ~1/100th medsafe.govt.nzmedsafe.govt.nzfda.gov.phfda.gov.phmedsinfo.com.audoctorlib.orgnih.gov | - |

| Semen | Detected medsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au | - |

Elimination Pathways

The primary route of elimination for tranexamic acid is via the kidneys. nih.govfda.gov Extensive research has demonstrated that the drug is predominantly excreted in the urine as the unchanged parent compound. nih.govfda.gov This process is accomplished through glomerular filtration. nih.govfda.gov

The rate of urinary excretion is dependent on the method of administration. For instance, after an intravenous dose of 10 mg per kg of body weight, about 30% is excreted at one hour, 55% at three hours, and 90% by the 24-hour mark. hres.cahres.ca In contrast, following oral administration of 10-15 mg per kg, the excretion rates are lower, with approximately 39% of the dose excreted in the urine within 24 hours. medsafe.govt.nz

Due to its primary reliance on renal elimination, the dosage of tranexamic acid may need to be adjusted in individuals with impaired kidney function to prevent accumulation of the drug. medsafe.govt.nzmedsinfo.com.au

| Parameter | Finding | Source |

|---|---|---|

| Primary Elimination Route | Renal (via glomerular filtration) | nih.govfda.gov |

| Excreted Form | >95% as unchanged drug | fda.gov |

| Renal Clearance | 110-116 mL/min | fda.govnps.org.au |

| Plasma Clearance | 110-116 mL/min | fda.govnps.org.au |

| Excretion after IV Dose (24h) | ~90% | fda.govhres.ca |

| Excretion after Oral Dose (24h) | ~39% | medsafe.govt.nz |

Half-life in Various Compartments

The half-life of tranexamic acid varies depending on the route of administration and the bodily compartment being measured. Following intravenous administration, the plasma concentration-time curve demonstrates a triexponential decay, with the terminal elimination phase having a half-life of approximately 2 to 3 hours. fda.govmedsafe.govt.nzmedsafe.govt.nz In contrast, the elimination half-life after oral administration is considerably longer, at approximately 11 hours. nih.gov

Tranexamic acid readily diffuses into various body tissues and fluids. Notably, it penetrates joint fluid and the synovial membrane, achieving concentrations comparable to those in the serum. fda.govhres.ca The biological half-life of tranexamic acid within the joint fluid has been determined to be about three hours. fda.govhres.ca

The drug also crosses the blood-brain barrier and enters the aqueous humour of the eye. medsafe.govt.nzmedsafe.govt.nz In these compartments, the concentration of tranexamic acid is approximately one-tenth of that found in the plasma. medsafe.govt.nzmedsafe.govt.nz While the concentration levels are known, specific half-life values for tranexamic acid in the cerebrospinal fluid and aqueous humour are not well-documented in the reviewed literature.

| Compartment | Half-life | Source |

|---|---|---|

| Plasma (Intravenous) | ~2-3 hours (terminal phase) | fda.govmedsafe.govt.nzmedsafe.govt.nz |

| Plasma (Oral) | ~11 hours | nih.gov |

| Synovial Fluid | ~3 hours | fda.govhres.ca |

| Aqueous Humour | Concentration is ~1/10th of plasma; specific half-life not well-documented. | medsafe.govt.nzmedsafe.govt.nz |

Metabolite Identification and Excretion

Metabolism represents a minor pathway for the elimination of tranexamic acid, with the vast majority of the drug being excreted unchanged. nih.govmedsafe.govt.nz It is estimated that less than 5% of an administered dose undergoes biotransformation. medsafe.govt.nzmedsafe.govt.nz

Research has identified two primary metabolites of tranexamic acid. drugbank.comnih.gov The potential routes of biotransformation are believed to be acetylation or deamination followed by oxidation or reduction. medsafe.govt.nzmedsafe.govt.nz The identified metabolites are:

A dicarboxylic acid derivative, formed through deamination.

An acetylated form of the parent compound.

| Metabolite | Biotransformation Route | % of Oral Dose Excreted in Urine | Source |

|---|---|---|---|

| Dicarboxylic acid | Deamination | ~2% | nps.org.aumedsafe.govt.nzmedsafe.govt.nz |

| Acetylated tranexamic acid | Acetylation | ~0.5% | nps.org.aumedsafe.govt.nzmedsafe.govt.nz |

Iv. Preclinical Research and Translational Studies of Tranexamic Acid

In Vitro Studies

Fibrinolysis Assays and Inhibition Dynamics

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine (B10760008) and functions as a potent antifibrinolytic agent. ijrcog.org Its primary mechanism of action is the inhibition of fibrinolysis, the enzymatic process that breaks down fibrin (B1330869) clots. lshtm.ac.uk This inhibition is achieved by interfering with the interaction between plasminogen and fibrin. lshtm.ac.ukresearchgate.net

In vitro studies utilizing various fibrinolysis assays have been instrumental in elucidating the inhibitory dynamics of TXA. These assays often involve stimulating fibrinolysis with tissue plasminogen activator (tPA) and measuring the subsequent clot lysis. lshtm.ac.uknih.gov Common methods include viscoelastic tests like thromboelastography (TEG) and rotational thromboelastometry (ROTEM), which assess the physical properties of the clot, as well as optical density and immunological assays. lshtm.ac.uk

Research has consistently shown that TXA effectively inhibits fibrinolysis in a concentration-dependent manner. For instance, studies have demonstrated that TXA concentrations between 10 and 15 mg/L lead to substantial inhibition of fibrinolysis, while concentrations between 5 and 10 mg/L are partially inhibitory. nih.gov One study found that at a concentration of 10 mg/L, TXA reduced the area of fibrinolysis on a fibrin plate by 80%, which increased to 98% at 100 mg/L. lshtm.ac.uknih.gov Similarly, in plasma from hemophilia patients, a TXA concentration of 5 mg/L increased clot lysis time from 6 to 16 minutes, and 10 mg/L extended it to 37 minutes. lshtm.ac.uknih.gov

Plasmin generation assays have further clarified that TXA's antifibrinolytic effects are largely due to its ability to reduce the tPA-mediated conversion of plasminogen to plasmin. nih.gov In an experimental system with purified components, a TXA concentration of approximately 10 μg/mL resulted in near-maximal inhibition of this conversion. nih.gov In vitro experiments on whole blood samples from healthy volunteers showed that a TXA concentration of 10 µg/mL effectively inhibited fibrinolysis in all samples. karger.com

Table 1: In Vitro Inhibition of Fibrinolysis by Tranexamic Acid This table summarizes the findings from various in vitro studies on the inhibitory effects of Tranexamic Acid on fibrinolysis.

| Assay Type | Fibrinolysis Stimulator | Key Findings | Reference(s) |

|---|---|---|---|

| Fibrin Plate Assay | Tissue Homogenates (containing tPAs) | 80% reduction in lysed area at 10 mg/L; 98% reduction at 100 mg/L. | lshtm.ac.uknih.gov |

| Optical Clot Lysis Time | tPA | In plasma from hemophilia patients, clot lysis time increased from 6 to 16 min with 5 mg/L TXA and to 37 min with 10 mg/L TXA. | lshtm.ac.uknih.gov |

| Plasmin Generation Assay | tPA | ~10 μg/mL TXA provides near maximal inhibition of plasminogen conversion to plasmin in a purified system. | nih.gov |

| Viscoelastometry (TPA test) | tPA | In whole blood from healthy volunteers, 10 µg/mL TXA effectively inhibited fibrinolysis. | karger.com |

Cellular Interactions and Signaling Pathways

Beyond its well-established role in fibrinolysis, in vitro research suggests that tranexamic acid may influence various cellular interactions and signaling pathways, although these effects are not its primary mechanism of action for hemostasis.

Some studies have explored TXA's potential anti-inflammatory properties. For instance, it has been shown to inhibit plasmin-induced neutrophil aggregation and adhesion to endothelial cells in vitro. ahajournals.org This effect was associated with the inhibition of an upregulation of the CD18 neutrophil cell surface glycoprotein. ahajournals.org TXA also exhibits anti-inflammatory and anti-allergic effects by inhibiting the production of kinins and other active peptides by plasmin, which are responsible for increased vascular permeability and inflammatory lesions. mdpi.com

More recent research has uncovered novel mechanisms of action for TXA, particularly in the context of cancer research. Due to its structural similarity to lysine, it has been hypothesized that TXA could interfere with processes involving lysine and arginine. aacrjournals.orgfrontiersin.org In vitro studies have indicated that TXA can inhibit the phosphorylation of S6K1 and STAT3, proteins involved in cell signaling, and reduce the expression of the MYC oncogene. aacrjournals.orgfrontiersin.org Furthermore, molecular docking simulations and amino acid uptake experiments have suggested that TXA can bind to and block cationic amino acid transporters, thereby inhibiting the uptake of lysine and arginine by cancer cells. aacrjournals.org This disruption of amino acid uptake may trigger a loss of S6K1 activity. aacrjournals.orgfrontiersin.org

In the context of skin hyperpigmentation, in vitro studies have shown that TXA can inhibit melanin (B1238610) synthesis. mdpi.com It is thought to prevent the binding of plasminogen from endothelial cells to keratinocytes. nih.gov Research has also indicated that TXA can inhibit the growth of human umbilical vein endothelial cells (HUVECs) and melanocytes in culture without causing obvious cellular toxicity. nih.gov Additionally, it has been shown to inhibit the expression and activation of VEGF receptors in melanocytes induced by vascular endothelial growth factor (VEGF). nih.gov

It's important to note that some in vitro studies have investigated the potential cytotoxicity of TXA on various cell types. For example, high concentrations of TXA (20 mg/ml and above) have demonstrated dose- and time-dependent cytotoxicity to human tendon-derived cells and osteoblast-like cells in culture. nih.govresearchgate.net However, concentrations below this threshold did not appear to reduce cell viability. nih.gov

Molecular Binding Assays

Molecular binding assays have been crucial in defining the precise molecular interactions between tranexamic acid and its primary target, plasminogen. These studies have confirmed that TXA is a lysine analog that competitively and reversibly inhibits the activation of plasminogen. ijrcog.orglshtm.ac.ukdrugbank.com

The antifibrinolytic effects of TXA are mediated through its binding to several distinct sites on the plasminogen molecule. ijrcog.orgdrugbank.com Plasminogen contains specific regions known as lysine-binding sites (LBSs), which are located in its kringle domains. ahajournals.orgnih.gov These sites are essential for plasminogen's ability to bind to fibrin, a critical step for its conversion to the active enzyme plasmin and subsequent fibrinolysis. ahajournals.orgnih.govmdpi.com

Binding assays have revealed that TXA interacts with these lysine-binding sites, effectively competing with fibrin. lshtm.ac.ukresearchgate.net There is one high-affinity binding site and several low-affinity sites on the plasminogen molecule. drugbank.comnih.gov The high-affinity site, with a reported inhibitory constant (Ki) of 1.1 μM, is particularly important for the binding of plasminogen to fibrin. ijrcog.orgnih.gov By occupying these sites, TXA displaces plasminogen from the fibrin surface, thereby preventing the dissolution of the fibrin matrix and stabilizing the clot. ijrcog.orgdrugbank.com

Interestingly, while TXA's primary action is on plasminogen, some research suggests it can also directly inhibit other proteases in the plasminogen-activation system at very high concentrations. nih.gov For instance, one study found that TXA can attenuate the activity of urokinase plasminogen activator (uPA) with an inhibitory constant (Ki) of 2 mM. nih.gov At much higher concentrations, it can also act as a noncompetitive inhibitor of plasmin itself. drugbank.com However, its binding affinity for the lysine-binding sites of plasminogen is significantly stronger, making this its principal mechanism of action. drugbank.comnih.gov

Table 2: Binding Affinities of Tranexamic Acid This table presents the reported binding affinities of Tranexamic Acid to its molecular targets.

| Target Molecule | Binding Site(s) | Inhibitory Constant (Ki) / IC50 | Significance | Reference(s) |

|---|---|---|---|---|

| Plasminogen | High-affinity lysine-binding site | 1.1 μM | Primary mechanism for preventing fibrinolysis. | nih.gov |

| Plasminogen | Medium-affinity lysine-binding sites | ~0.75 mM | Contributes to the overall inhibitory effect. | nih.gov |

| Urokinase Plasminogen Activator (uPA) | Active site | 2 mM | Potential secondary inhibitory mechanism at high concentrations. | nih.gov |

| Plasmin | Active site | ~40 mM (Ki), 10 mM (IC50 for fibrinogenolysis) | Weak inhibition, not clinically significant. | mdpi.com |

In Vivo Animal Models

Hemostatic Efficacy Studies

The hemostatic efficacy of tranexamic acid has been extensively evaluated in various in vivo animal models of bleeding. These studies have provided crucial preclinical evidence supporting its use in controlling hemorrhage.

In a rat model of controlled hemorrhagic shock, intravenous administration of TXA was shown to prolong survival. nih.gov Another study in rats with polytrauma and hemorrhage demonstrated that a single dose of TXA given before the trauma could delay the onset of acute traumatic coagulopathy and reduce systemic fibrinolysis, as indicated by lower plasma D-dimer levels. plos.org

The local application of TXA has also been investigated. In an experimental liver injury model in rats, packing the injury site with gauze soaked in TXA was associated with a larger volume density of fibrosis and granulation tissue compared to packing with gauze alone, suggesting better hemostatic control. nih.govresearchgate.net Another study using a rat model of hepatic traumatic hemorrhage found that a novel hemostatic powder containing TXA-loaded porous starch effectively reduced blood loss. researchgate.net

Animal models of specific bleeding disorders have also been utilized. In factor VIII knockout mice, a model for severe hemophilia A, prophylaxis with a combination of recombinant factor VIII and TXA significantly decreased joint bleeding after trauma compared to factor VIII alone. nih.gov In dogs with hemophilia A, lipid nanoparticles carrying siRNA targeting plasminogen were found to be as effective as TXA in stabilizing clots. liposomes.ca

It is worth noting that some studies have investigated the effects of TXA on fracture healing in animal models. In a rat model of femoral fracture, a single dose of either topical or intravenous TXA was found to have no negative effect on the healing process. scielo.br

Table 3: Summary of Hemostatic Efficacy Studies of Tranexamic Acid in Animal Models This table summarizes key findings from in vivo animal studies on the hemostatic efficacy of Tranexamic Acid.

| Animal Model | Injury/Condition | Key Findings | Reference(s) |

|---|---|---|---|

| Rat | Controlled hemorrhagic shock | Intravenous TXA prolonged survival. | nih.gov |

| Rat | Polytrauma and hemorrhage | Pre-trauma TXA delayed coagulopathy and reduced fibrinolysis. | plos.org |

| Rat | Liver injury | Local application of TXA improved hemostatic control and tissue healing. | nih.govresearchgate.net |

| Rat | Hepatic traumatic hemorrhage | TXA-loaded porous starch powder reduced blood loss. | researchgate.net |

| Mouse (Factor VIII knockout) | Hemophilia A (trauma-induced joint bleeding) | Prophylaxis with TXA and factor VIII significantly decreased joint bleeding. | nih.gov |

| Dog (Hemophilia A) | Hemophilia A | siRNA targeting plasminogen was as effective as TXA in clot stabilization. | liposomes.ca |

| Rat | Femoral fracture | A single dose of TXA (topical or IV) had no negative effect on fracture healing. | scielo.br |

Fibrinolysis Inhibition in Animal Models

In vivo animal models have been instrumental in confirming the antifibrinolytic effects of tranexamic acid observed in vitro and in understanding its pharmacodynamics in a physiological setting. These studies corroborate that TXA effectively inhibits fibrinolysis by blocking the lysine-binding sites on plasminogen. ijrcog.orgplos.org

In a rat model of polytrauma and hemorrhage, the administration of TXA prior to the traumatic event significantly inhibited the fibrinolytic process in the injured tissue. plos.org This was evidenced by significantly lower levels of D-dimer in the plasma and a reduced plasmin(ogen)-fibrin(ogen) ratio in sections of the traumatized liver tissue compared to control groups. plos.org These findings provide mechanistic evidence for the antifibrinolytic effect of TXA at the site of injury. plos.org

Studies in dogs have also demonstrated the fibrinolysis-inhibiting properties of TXA. In dogs with hemophilia A, TXA was shown to be effective at stabilizing clots. liposomes.ca Research comparing the effects of TXA in canine and human plasma found that higher concentrations of TXA were needed to inhibit in vitro induced hyperfibrinolysis in dogs. researchgate.net This suggests potential species-specific differences in the fibrinolytic system. researchgate.net

The anti-inflammatory effects of TXA, potentially linked to its inhibition of plasmin, have also been explored in animal models. In a rodent model of controlled hemorrhagic shock, TXA treatment was associated with a significant decrease in serum levels of the inflammatory cytokines IL-1β and IL-10. plos.org Furthermore, in a porcine model of endoscopic submucosal dissection, the addition of TXA to the submucosal injectate was associated with less inflammation and necrosis and significantly more granulation tissue formation, suggesting a positive effect on the healing process. frontiersin.org

Studies on Inflammatory Biomarkers in Animal Models

Preclinical research in various animal models suggests that tranexamic acid possesses immunomodulatory properties beyond its well-established antifibrinolytic effects. These studies have consistently shown that tranexamic acid can alter the levels of key inflammatory biomarkers, although the specific effects can vary depending on the model and context of the injury.

In rodent models of trauma and hemorrhagic shock, tranexamic acid administration has been linked to a significant reduction in pro-inflammatory cytokines. ghsupplychain.orgnih.gov For instance, in a study using a trauma-hemorrhagic shock rat model, intravenous tranexamic acid suppressed the over-generation of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in both serum and bronchoalveolar lavage fluid. nih.gov This was accompanied by a reduction in the enzymatic activity of myeloperoxidase (MPO) in lung tissues, indicating decreased neutrophil infiltration. nih.gov Another study on Sprague Dawley rats subjected to controlled hemorrhagic shock found that tranexamic acid treatment was associated with a significant decrease in serum Interleukin-1 beta (IL-1β) at 6 and 24 hours post-shock. ghsupplychain.orgresearchgate.net Interestingly, this study also noted a decrease in the anti-inflammatory cytokine Interleukin-10 (IL-10) at 24 hours. ghsupplychain.orgresearchgate.net

The anti-inflammatory action of tranexamic acid is believed to be partly mediated by its inhibition of plasmin. Plasmin can amplify the inflammatory cascade, and by inhibiting its formation, tranexamic acid may mitigate this response. ghsupplychain.orgplos.org Research in rat models of trauma-hemorrhagic shock-induced acute lung injury has shown that tranexamic acid deactivates the poly ADP-ribose polymerase-1 (PARP1)/nuclear factor κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov

In models of neurological and skin inflammation, similar anti-inflammatory effects are observed. In aging mice, tranexamic acid administration decreased brain concentrations of the pro-inflammatory cytokines IL-1β and TNF-α, while increasing the anti-inflammatory cytokine IL-10. dovepress.com In a mouse model of psoriasis, topical application of tranexamic acid reduced the expression of psoriasis biomarkers like NLRP3 and IL-1β.

However, not all animal studies have demonstrated a clear anti-inflammatory effect. In a murine model combining traumatic brain injury (TBI) and hemorrhage, tranexamic acid did not significantly alter serum or cerebral cytokine levels compared to saline.

The table below summarizes the findings from various animal studies on the effect of tranexamic acid on inflammatory biomarkers.

| Animal Model | Biomarker | Effect of Tranexamic Acid | Reference |

| Rat (Hemorrhagic Shock) | IL-1β | Decrease | ghsupplychain.orgresearchgate.net |

| Rat (Hemorrhagic Shock) | IL-10 | Decrease | ghsupplychain.orgresearchgate.net |

| Rat (Trauma/Hemorrhagic Shock) | IL-6 | Decrease | nih.gov |

| Rat (Trauma/Hemorrhagic Shock) | TNF-α | Decrease | nih.gov |

| Rat (Trauma/Hemorrhagic Shock) | Myeloperoxidase (MPO) | Decrease | nih.gov |

| Aging Mouse (Brain) | IL-1β, TNF-α | Decrease | dovepress.com |

| Aging Mouse (Brain) | IL-10, TGF-β | Increase | dovepress.com |

| Mouse (Psoriasis Model) | NLRP3, IL-1β | Decrease | |

| Mouse (TBI & Hemorrhage) | Serum & Cerebral Cytokines | No significant change |

Neurological Effects in Animal Models

Preclinical studies in animal models have explored the neurological effects of tranexamic acid, revealing a complex profile that includes potential neuroprotection as well as risks.

In a long-term study on aging ICR mice, oral administration of tranexamic acid was found to ameliorate the age-related decline in memory and learning abilities. dovepress.com This cognitive improvement was associated with several changes in the brain environment. The treatment decreased the expression of plasmin and amyloid-β. dovepress.com Furthermore, it modulated neuroinflammation by reducing the number of pro-inflammatory M1-type brain macrophages and increasing the number of anti-inflammatory M2 macrophages. dovepress.com

In the context of acute brain injury, animal models have yielded more varied results. Some studies suggest a neuroprotective role. For example, in mouse models of TBI, tranexamic acid has been shown to reduce neuroinflammation. researchgate.net However, other research has found that while it may have immunomodulatory effects, it does not consistently improve neurological outcomes or reduce biomarkers of cerebral injury like neuron-specific enolase. In a murine model of cerebral amyloid angiopathy, long-term treatment with tranexamic acid did not alter brain amyloid-beta (Aβ) levels or affect neurologic behavior, suggesting it may be safe in this context but not actively neuroprotective. researchgate.netnih.gov

A significant concern highlighted by preclinical research is the potential for tranexamic acid to induce seizures. orserlab.com This epileptogenic activity has been observed in animals, particularly with intrathecal use or at high concentrations. pfizer.comwfsahq.org Mechanistic studies in animal models suggest that tranexamic acid can cause neuronal hyperexcitability by acting as a competitive antagonist at inhibitory glycine (B1666218) receptors and by inhibiting GABA-A receptors. nih.govfrontiersin.org This effect appears to be dose-dependent, and studies in mouse cortical slices have shown that the hyperexcitability can be reversed by general anesthetics like isoflurane (B1672236) and propofol. nih.gov

Organ-Specific Effects in Animal Models

Preclinical investigations have revealed that tranexamic acid can exert distinct and sometimes contradictory effects on various organs.

Lungs and Liver: In rat models of hemorrhagic shock, tranexamic acid has demonstrated protective effects on the lungs, leading to mild decreases in perivascular pulmonary edema and reduced neutrophil aggregation in pulmonary tissue. ghsupplychain.orgplos.org Studies on liver injury have also shown beneficial outcomes. In a mouse model of chronic bile duct injury, tranexamic acid reduced liver injury, inflammation, and fibrosis. nih.gov Another study in a rat model of partial hepatectomy found that tranexamic acid was effective in promoting liver regeneration, particularly over a longer observation period. scielo.br Local application of tranexamic acid in a rat liver injury model also appeared to offer better hemostatic control and was associated with higher survival rates compared to packing alone. nih.govresearchgate.net

Heart: The effects on the myocardium appear to be more complex. A study in rats with hemorrhagic shock reported that while tranexamic acid had some anti-inflammatory benefits, it also caused increased myocardial lymphocytic infiltration with necrosis and degeneration. ghsupplychain.orgplos.org This suggests a potential for cardiotoxicity, possibly related to its pro-thrombotic mechanism. ghsupplychain.orgplos.org

Kidney and Spleen: Tranexamic acid is substantially excreted by the kidneys, and preclinical studies show it accumulates in this organ. researchgate.netnih.gov While one study noted only a transient decrease in Blood Urea Nitrogen (BUN) with no other significant histologic changes in the kidneys of rats after hemorrhagic shock, the high accumulation highlights a potential for toxicity in cases of renal impairment. plos.orgresearchgate.netnih.gov In murine models of TBI, tranexamic acid administration altered splenic leukocyte populations, suggesting an effect on the systemic immune status post-trauma. plos.org

Retina: A notable organ-specific toxicity identified in nonclinical studies is retinal toxicity. This has been observed in cats, dogs, and rats following oral or intravenous administration at high doses. baxterpi.commedsafe.govt.nz The toxicity is characterized by retinal atrophy and appears to be dose-related. pfizermedicalinformation.commedsafe.govt.nz At lower doses, some of these changes appeared to be reversible. medsafe.govt.nz

Translational Research Initiatives and Challenges

Translating the findings from preclinical research on tranexamic acid into clinical practice presents a significant set of initiatives and challenges. While animal models provide a crucial foundation for understanding its mechanisms, bridging the gap to human application is not always straightforward.

A primary challenge lies in the often mixed or conflicting results between preclinical models and human trials. For instance, while many animal studies show a potent anti-inflammatory effect, this benefit is not always clearly replicated or clinically significant in human studies, such as in TBI where improved neurological outcomes are not consistently seen despite promising preclinical data. binasss.sa.cr The discrepancy highlights the difficulty in modeling complex human conditions like traumatic injury and the subsequent systemic inflammatory response in animals.

Another major challenge is determining the optimal dosing and timing of administration. Animal studies often use different dosing regimens than what is feasible or safe in humans. plos.orgplos.org The observation of dose-dependent toxicity in animal models, such as retinal damage and seizures, underscores the critical need to balance efficacy with safety. nih.govmedsafe.govt.nz The pro-convulsant effects seen in animal brains, for example, have led to contraindications for intrathecal use in humans and caution with high doses, especially in cardiac surgery. wfsahq.org

Furthermore, the dual nature of tranexamic acid's effects—being both anti-inflammatory and potentially pro-thrombotic—poses a translational hurdle. In a rat hemorrhagic shock model, tranexamic acid improved some inflammatory markers and reduced pulmonary edema but also increased myocardial necrosis, an adverse effect potentially linked to its hemostatic action. ghsupplychain.orgplos.org This duality makes it challenging to predict the net effect in a heterogeneous patient population.

Despite these challenges, there have been major translational successes. The CRASH-2 and WOMAN trials are landmark examples where the life-saving potential of tranexamic acid in severe trauma and postpartum hemorrhage, respectively, was definitively shown. betterhealthforall.org These successes were driven by large-scale, pragmatic clinical trials that addressed clear clinical needs. A key initiative moving forward is the effective implementation of these proven findings, especially in low and middle-income countries where the impact could be greatest. betterhealthforall.org

Current translational research continues to explore new indications and refine existing ones. However, challenges remain, including a lack of personnel experienced with specific research protocols and incomplete data collection in clinical settings, which can decrease statistical power and the reliability of findings. nih.gov Overcoming these hurdles requires robust clinical trial design, a deeper understanding of the compound's multifaceted biological effects, and a cautious approach to extrapolating findings from animal models to human patients. bmj.com

V. Clinical Efficacy and Comparative Effectiveness Research of Tranexamic Acid

Research Methodologies in Clinical Trials

The evaluation of tranexamic acid's effectiveness is built upon a foundation of several key research methodologies, each with its own strengths and limitations.

Randomized controlled trials (RCTs) represent the gold standard for establishing the efficacy of a medical intervention. In these studies, participants are randomly assigned to receive either tranexamic acid or a placebo, allowing for a direct comparison of outcomes.

Numerous RCTs have demonstrated the value of tranexamic acid in reducing blood loss across a spectrum of medical and surgical disciplines. For instance, in orthopedic surgery, particularly total hip and knee arthroplasty, RCTs have consistently shown that tranexamic acid significantly reduces blood loss and the need for allogeneic blood transfusions. frontiersin.orgnih.gov Similarly, in the field of obstetrics, RCTs have been pivotal in understanding the role of tranexamic acid in managing postpartum hemorrhage. The landmark CRASH-2 trial, a large-scale RCT involving over 20,000 trauma patients, found that the administration of tranexamic acid within three hours of injury significantly reduced all-cause mortality and death due to bleeding. rebelem.comcoreem.netnih.gov This trial was instrumental in establishing tranexamic acid as a standard of care in trauma management. coreem.netfrontiersin.org Another significant RCT, the WOMAN trial, which included over 20,000 women with postpartum hemorrhage, demonstrated a reduction in death due to bleeding, particularly when the treatment was administered early. rebelem.com

In gynecological surgery, a double-blinded RCT involving women undergoing hysterectomy found that tranexamic acid reduced both intraoperative blood loss and the risk of reoperation. nih.gov Furthermore, RCTs in cardiac surgery have provided strong evidence for its use, showing a reduction in bleeding and the need for blood products. nih.gov The TICH-2 trial, an RCT of over 2,300 patients with non-traumatic intracranial hemorrhage, however, did not find a significant difference in functional outcomes at three months, despite a reduction in hematoma size. nih.gov

Systematic reviews and meta-analyses synthesize the results of multiple individual studies, providing a higher level of evidence. These reviews have consistently supported the efficacy of tranexamic acid in various clinical settings.

A meta-analysis of RCTs in total hip replacement identified a significant reduction in intra-operative, post-operative, and total blood loss with the use of tranexamic acid. oup.com This analysis also confirmed a decreased proportion of patients requiring allogeneic blood transfusion. oup.com Similarly, a systematic review and meta-analysis of studies in orthopedic trauma surgery concluded that tranexamic acid effectively reduces blood transfusion rates and total blood loss. binasss.sa.cr

In the context of traumatic injury, a systematic review and bias-adjusted meta-analysis of seven RCTs indicated an 11% decrease in the risk of death at one month with tranexamic acid use. jvsgbi.com Another meta-analysis focusing on patients with traumatic injury, which included both RCTs and observational studies, also found that tranexamic acid administration was associated with a significant decrease in 1-month mortality. rebelem.com For postpartum hemorrhage, a systematic review and individual patient data meta-analysis of five trials, encompassing over 54,000 women, found that tranexamic acid reduced the incidence of life-threatening bleeding. coreem.net

Observational studies, including retrospective and prospective cohort studies, provide insights into the effectiveness of tranexamic acid in routine clinical practice. A single-center retrospective observational study on patients undergoing total knee and hip replacement found that the group receiving intravenous tranexamic acid had a significantly lower need for allogeneic blood transfusion compared to the non-tranexamic acid group. openmedicalpublishing.org Another retrospective observational study in patients undergoing surgery for multilevel thoracic spinal stenosis demonstrated that preoperative intravenous tranexamic acid effectively controlled intraoperative bleeding. nih.gov

Real-world evidence (RWE) is derived from the analysis of real-world data, such as electronic health records and large clinical trial databases, and provides a broad perspective on a drug's effectiveness and utilization in everyday clinical settings. The CRASH-2 trial, due to its pragmatic design across 274 hospitals in 40 countries, is considered a significant source of real-world evidence for the effectiveness of tranexamic acid in trauma. coreem.nete-jcpp.org